

Protocol I: Deep Eutectic Solvent (DES) Mediated Multicomponent Synthesis

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Compound of Interest

Compound Name: *Methyl 8-Methylquinoline-3-carboxylate*

Cat. No.: *B11718766*

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Causality & Mechanistic Rationale: Deep Eutectic Solvents (DESs) are formed by mixing a hydrogen bond acceptor (HBA), such as choline chloride, with a hydrogen bond donor (HBD), such as urea. The resulting extensive hydrogen-bonding network drastically depresses the melting point of the mixture. In the synthesis of highly substituted 1H-pyrazolo[3,4-b]quinolines, the **1** [1]. The urea HBD network activates the carbonyl groups of the aldehyde substrates, lowering the activation energy for nucleophilic attack by the aniline derivative and facilitating subsequent cyclization without the need for toxic transition metal catalysts.

Self-Validating Experimental Procedure:

- **DES Preparation:** Combine Choline Chloride (ChCl) and Urea in a 1:2 molar ratio in a round-bottom flask. Heat the mixture to 80°C under continuous stirring.
 - **Validation Check:** The transition from an opaque, heterogeneous solid powder to a transparent, homogeneous liquid visually confirms the successful formation of the eutectic network.
- **Reaction Setup:** To 2 mL of the prepared DES, sequentially add aniline (1 mmol), an aromatic aldehyde (1 mmol), and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol).

- Execution: Stir the mixture at 65°C. Causality: 65°C provides optimal thermal energy to drive the multicomponent cyclodehydration forward while remaining well below the thermal degradation threshold of the DES components. Monitor via TLC (Ethyl Acetate:Hexane 3:7) until starting materials are consumed (typically 45–60 minutes).
- Isolation: Upon completion, add 10 mL of cold distilled water to the flask.
 - Validation Check: Because the DES is highly hydrophilic, it rapidly dissolves in the water. The highly hydrophobic quinoline product immediately crashes out of the solution as a solid precipitate, validating reaction completion and eliminating the need for column chromatography.
- Recycling: Filter the solid product. The aqueous filtrate can be concentrated under reduced pressure to remove the water, leaving the DES intact for up to 5 subsequent reaction cycles with negligible loss in catalytic efficacy.

Protocol II: Microwave-Assisted Synthesis (MAS) in Aqueous Media

Causality & Mechanistic Rationale: Traditional thermal heating relies on convection, which creates thermal gradients and often requires hours or days to drive quinoline cyclization. Microwave irradiation, conversely, targets polar molecules (like water) directly via dipole rotation and ionic conduction. This generates instantaneous, uniform volumetric heating. Utilizing [2](#) required to form highly functionalized aminocyanopyridines and (4-hydroxy)quinolines [2].

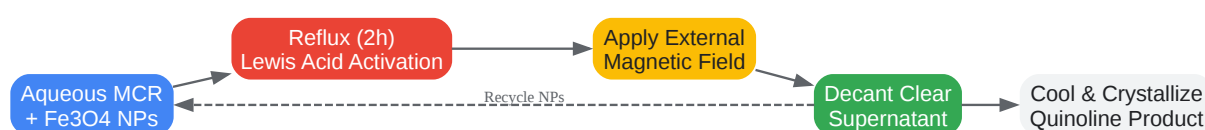
Self-Validating Experimental Procedure:

- Reagent Assembly: In a 10 mL microwave-transparent quartz reaction vessel, combine quinoline-3-carbaldehyde (1 mmol), malononitrile (1 mmol), and an ammonium salt source (1.2 mmol) in 3 mL of deionized water.
- Irradiation: Seal the vessel and subject it to microwave irradiation (150 W) at 100°C for 10–15 minutes.

- Causality: Sealing the vessel generates slight autogenous pressure, raising the boiling point of the aqueous solvent and significantly accelerating the reaction kinetics beyond what is possible under standard atmospheric reflux.
- Workup & Validation: Remove the vessel and cool it rapidly using compressed air.
 - Validation Check: The rapid drop in temperature induces supersaturation. The highly functionalized quinoline derivative will spontaneously crystallize directly from the aqueous phase. The formation of sharp, well-defined crystals validates the absence of the polymeric "tar" byproducts that typically plague prolonged thermal heating methods.
- Isolation: Filter the crystals and wash with cold ethanol to yield the pure product.

Protocol III: Magnetic Nanocatalysis (Fe_3O_4 NPs) in Water

Causality & Mechanistic Rationale: Nanocatalysts bridge the gap between homogeneous and heterogeneous catalysis. Iron oxide (Fe_3O_4) nanoparticles offer a massive surface-area-to-volume ratio, exposing abundant Lewis acid sites that coordinate with and activate the substrates. Furthermore, their **3**, bypassing the tedious and loss-prone filtration or centrifugation steps typical of traditional heterogeneous catalysts [3].



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Caption: Self-validating workflow for magnetic nanocatalyst recovery and product isolation.

Self-Validating Experimental Procedure:

- Reaction Setup: In a 25 mL round-bottom flask, mix an aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and dimedone (1 mmol) in 5 mL of H₂O. Add 0.04 g of Fe₃O₄ nanoparticles.

- Execution: Reflux the aqueous mixture for 2 hours under continuous stirring.
- Magnetic Separation: Remove the flask from the heat source and place it directly onto a magnetic separation block.
 - Validation Check: The black nanoparticles will immediately migrate and lock to the wall of the flask adjacent to the magnet, leaving a perfectly clear supernatant. This visual cue guarantees 100% catalyst recovery without analytical verification.
- Product Isolation: Decant the clear supernatant into a clean beaker and cool it in an ice bath to induce the precipitation of the pyrimido[4,5-b]quinoline product. Recrystallize from hot ethanol.
- Catalyst Regeneration: Wash the retained nanoparticles in the original flask with ethanol, dry under a vacuum, and reuse for up to 5 consecutive cycles.

Quantitative Data: Traditional vs. Green Methodologies

The following table summarizes the operational efficiency and environmental impact of the described green protocols compared to classical quinoline synthesis.

Methodology	Reaction Time	Typical Yield (%)	Solvent System	Catalyst Recovery	E-factor (Est.)
Traditional Friedländer	12 - 24 hours	50 - 70%	Toluene / DMF	None (Homogeneous acid)	High (>15)
DES-Mediated MCR	45 - 60 mins	85 - 95%	ChCl:Urea (DES)	Yes (via water evaporation)	Low (<5)
Microwave-Assisted (MAS)	10 - 15 mins	75 - 93%	Water	N/A (Catalyst-free)	Very Low (<2)
Fe ₃ O ₄ Nanocatalysis	2 hours	88 - 96%	Water	Yes (External Magnet)	Low (<3)

Note: The E-factor (Environmental factor) represents the mass ratio of waste to desired product. Green methodologies consistently drive this metric down by eliminating organic solvents and enabling catalyst recycling [4].

References

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